N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Overview
Description
N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a trifluoroethoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the trifluoroethoxy group: This step involves the reaction of a suitable benzyl halide with trifluoroethanol in the presence of a base such as potassium carbonate.
Coupling of the tetrahydrofuran and benzamide moieties: This step typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the tetrahydrofuran derivative and the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while reduction of the amide group can produce amines.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(tetrahydro-2-furanylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide can be compared with other similar compounds, such as:
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
4-Hydroxy-8-(trifluoromethyl)quinoline: A compound with a trifluoromethyl group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)10-21-9-11-3-5-12(6-4-11)14(20)19-8-13-2-1-7-22-13/h3-6,13H,1-2,7-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPQJOZSWABMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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